Papaverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine

Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether

In water, 35 mg/L at 17 °C

1.29e-02 g/L

Synonyms

Canonical SMILES

Vasodilation and Blood Flow Enhancement

One of the most established research applications of papaverine lies in its vasodilatory effects. Papaverine acts as a peripheral smooth muscle relaxant, inducing dilation of blood vessels. This mechanism has been explored in studies investigating its role in improving blood flow to different organs, including the heart, brain, and lungs []. Research suggests papaverine may be beneficial in conditions like coronary artery disease and peripheral arterial disease by increasing blood flow to the affected areas [].

Erectile Dysfunction Management

Scientific research has explored the potential of papaverine in managing erectile dysfunction. Studies have shown that papaverine injected directly into the corpus cavernosum (the erectile tissue in the penis) can induce an erection. This effect is attributed to papaverine's ability to relax smooth muscle in the penis, thereby increasing blood flow and engorgement of the corpora cavernosa [].

Other Research Applications

Beyond vasodilation and erectile dysfunction, papaverine's diverse biological activities are prompting further scientific exploration. Some promising areas of research include:

- Antiviral effects: Recent in vitro and in vivo studies suggest papaverine may have the potential to inhibit the cytopathic effect (cell damage) caused by SARS-CoV-2, the virus responsible for COVID-19. However, more research is needed to understand the mechanisms and potential clinical applications [].

- Anti-cancer properties: Studies have explored papaverine's potential to inhibit the growth and proliferation of cancer cells [].

- Neuroprotective effects: Research suggests papaverine may offer neuroprotective benefits by reducing oxidative stress and inflammation in the brain [].

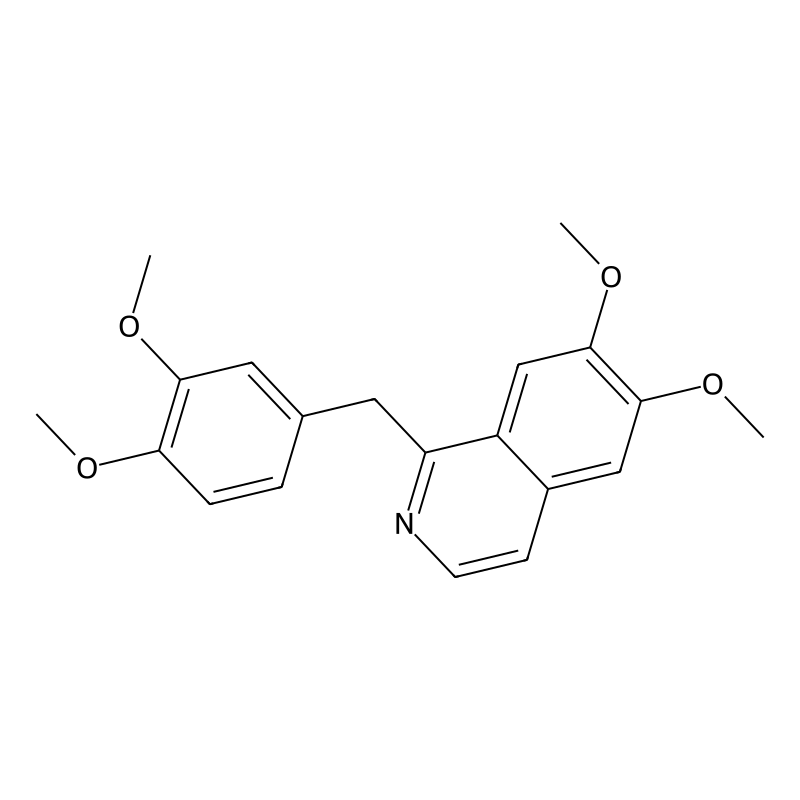

Papaverine is a benzylisoquinoline alkaloid, primarily derived from the opium poppy (Papaver somniferum). Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. This compound is characterized by its four methoxy groups and is known for its antispasmodic properties. Unlike other opium alkaloids such as morphine and codeine, papaverine does not exhibit significant analgesic effects but serves primarily as a smooth muscle relaxant. It is used clinically to treat various types of smooth muscle spasms, including those associated with vascular and visceral conditions .

Papaverine acts primarily as a direct-acting smooth muscle relaxant. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This results in vasodilation and relaxation of smooth muscle tissues, making it effective in treating conditions like angina pectoris and vascular spasms . Importantly, papaverine also has minimal effects on the central nervous system, distinguishing it from many other psychoactive alkaloids .

The biosynthesis of papaverine in P. somniferum involves several steps starting from L-tyrosine. Key intermediates include norcoclaurine and reticuline. The synthesis can be accomplished through various laboratory methods, including:

- Chemical Synthesis: Utilizing starting materials such as 3,4-dimethoxybenzaldehyde and isoquinoline derivatives.

- Enzymatic Pathways: Employing specific enzymes that facilitate the conversion of tyrosine derivatives into papaverine .

Recent studies have highlighted synthetic routes that produce papaverine derivatives with enhanced biological activity or stability .

Papaverine has a range of clinical applications:

- Vasodilator: Used for treating vascular spasms during myocardial infarction.

- Smooth Muscle Relaxant: Effective against visceral spasms in conditions like gastrointestinal disorders.

- Erectile Dysfunction Treatment: Administered intracavernously to induce penile erection.

- Cryopreservation: Utilized in preserving blood vessels and tissues due to its vasodilatory effects .

Papaverine shares similarities with several other alkaloids but stands out due to its unique structure and pharmacological profile. Here are some comparable compounds:

| Compound | Structure Features | Primary Use | Unique Aspect |

|---|---|---|---|

| Morphine | Phenanthrene structure | Analgesic | Strong analgesic effects |

| Codeine | Methyl ether derivative of morphine | Analgesic and antitussive | Less potent than morphine |

| Thebaine | Similar structure to morphine | Precursor for synthetic opioids | Limited analgesic properties |

| Dihydrocodeine | Semi-synthetic derivative of morphine | Analgesic | More potent than codeine |

| Noscapine | Benzylisoquinoline without antispasmodic effect | Cough suppressant | Lacks significant analgesic properties |

Papaverine's distinctiveness lies in its lack of central nervous system effects while still providing effective smooth muscle relaxation. This makes it particularly valuable in clinical settings where analgesia is not required but muscle relaxation is essential .

Purity

Physical Description

Color/Form

Triboluminescent, orthorhombic prisms from alcohol + ether

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.95 (LogP)

2.95

log Kow = 2.95

3

Decomposition

Appearance

Melting Point

White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/

Storage

UNII

Related CAS

GHS Hazard Statements

Drug Indication

Therapeutic Uses

/EXPERIMENTAL THER:/ To find an effective method for the treatment of malignant cerebral glioma by opening the blood-brain-barrier (BBB). The concentration of methotrexate (MTX) in tumor was measured in 18 patients with cerebral glioma, and 155 patients with malignant glioma were treated by intracarotid infusion of papaverine and Bis-chloronitrosourea (BCNU). After intracarotid infusion of papaverine for reversible opening of BBB, the MTX concentration in tumor tissue was 1810 +/- 380 ng/g, higher than that in patients without papaverine infusion (997 +/- 126 ng/g). Eighty-nine patients with glioblastoma and 66 patients with anaplastic astrocytoma received intracarotid infusion of papaverine and BCNU (250 mg) for an average of 2.14 times. The mean survival time of these patients was 114.5 weeks, median survival time was 140 weeks, and five-year survival rate was 22.97%. The combined chemotherapy with papaverine and BCNU through intra-arterial infusion is simple, safe and effective in treating malignant cerebral glioma so long as the tumor is sensitive to the drugs.

/EXPERIMENTAL THER:/ /Investigators sought to assess/ the feasibility of augmenting cerebral blood flow (CBF) and decreasing hemispheric cerebrovascular resistance (CVR) by intracarotid papaverine during acute cerebral hypotension. Awake patients (n = 10) undergoing transfemoral balloon occlusion of an internal carotid artery (ICA) with nitroprusside (SNP)-induced systemic hypotension (10% reduction of mean arterial pressure) were studied. /Investigators/ measured mean femoral artery pressure (MAP), mean distal ICA pressure (P(ica)), and CBF (intracarotid 133Xe) at two time points: before and after intracarotid papaverine infusion (1 or 7 mg/min). Two patients became symptomatic immediately after ICA occlusion and were excluded. One patient developed a focal seizure during papaverine infusion. In another, the occlusion balloon deflated prematurely. Of the remaining six patients, two of the three patients who received high-dose papaverine (7 mg/min) developed transient obtundation. The remaining three patients, who received low-dose papaverine (1 mg/min), did not develop any neurologic symptoms. There was a trend for intracarotid papaverine to increase hemispheric CBF by 36% (33 +/- 10 versus 45 +/- 22 mL x 100 g(-1) x min(-1), P = .084, n = 6); papaverine decreased CVR from 1.3 +/- 0.4 to 1.0 +/- 0.3 mm Hg x mL(-1) x 100 g(-1) x min(-1) (P = .049). There was no significant change in heart rate, MAP, or P(ica) during experimental protocol. Manipulation of CVR by intracarotid papaverine during acute hemispheric arterial hypotension appears to be feasible. ...

/EXPERIMENTAL THER:/ /Investigators/ tested the hypothesis that the continuous infusion of papaverine-containing solutions in peripheral arterial catheters would decrease the catheter failure rate and increase the functional duration of the catheter in neonates. In a prospective, randomized, placebo-controlled, masked trial, 82 catheters were placed in 70 neonates in the papaverine group and 98 catheters were placed in 71 neonates in the placebo group. The catheters in the papaverine group remained functional for a significantly longer duration than those in the placebo group. The median (25th%, 75th%) time before catheter failure was 16.6 (9.5, 24.3) days in the papaverine group and 12 days (6.1, 18.2) in the placebo group ( P = .023; Cox proportional hazards model). There was no significant difference in the incidence of intraventricular hemorrhage (IVH) between groups, and there was no evidence of hepatic toxicity. The continuous infusion of papaverine-containing fluids prolongs the patency of peripheral arterial catheters in neonates. In this small number of infants, /there was/ no difference in the incidence of IVH or hepatic toxicity.

For more Therapeutic Uses (Complete) data for PAPAVERINE (32 total), please visit the HSDB record page.

Pharmacology

Papaverine is an opiate alkaloid isolated from the plant Papaver somniferum and produced synthetically. As a direct-acting smooth muscle relaxant, papaverine is not closely related to the other opium alkaloids in structure or pharmacological actions; its mechanism of action may involve the non-selective inhibition of phosphodiesterases and direct inhibition of calcium channels. This agent also exhibits antiviral activity against respiratory syncytial virus, cytomegalovirus, and HIV. (NCI04)

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AD - Papaverine and derivatives

A03AD01 - Papaverine

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE02 - Papaverine

Mechanism of Action

... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP.

With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent.

To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans.

...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery.

For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Vapor Pressure

Pictograms

Irritant

Other CAS

61-25-6

Absorption Distribution and Excretion

Papaverine is effective by all routes of administration. A considerable fraction of the drug localizes in fat deposits and in the liver, with the remainder being distributed throughout the body. It is metabolized in the liver. About 90% of the drug is bound to plasma protein. Although estimates of its biologic half-life vary widely, reasonably constant plasma levels can be maintained with oral administration at 6 hour intervals. The drug is excreted in the urine in an inactive form.

... In vitro autoradiography studies of rat and monkey brain sections revealed selective binding of (11)C-papaverine to PDE10A enriched regions: the striatum of rat brain and the caudate and putamen of rhesus monkey brain. The biodistribution of (11)C-papaverine in rats at 5 min demonstrated an initially higher accumulation in striatum than in other brain regions, however the washout was rapid. MicroPET imaging studies in rhesus macaques similarly displayed initial specific uptake in the striatum with very rapid clearance of (11)C-papaverine from brain. ...

Absorption: Slowly released into venous circulation; minimal, if any, systemic effects. /Papaverine, intracavernosal/

For more Absorption, Distribution and Excretion (Complete) data for PAPAVERINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Papaverine hydrochloride is ... excreted in the urine, chiefly as glucuronide, conjugates of phenolic metabolites.

The drug is metabolized in the liver and is excreted mainly in the urine, primarily as metabolites. Less than 1% of /papaverine hydrochloride/ is excreted unchanged.

Associated Chemicals

Wikipedia

Cytidine_monophosphate

Drug Warnings

Hepatitis, probably related to an immune mechanism, has been reported infrequently. Rarely, this has progressed to cirrhosis.

The following side effects have been reported: general discomfort, nausea, abdominal discomfort, anorexia, constipation or diarrhea, skin rash, malaise, vertigo, headache, intensive flushing of the face, perspiration, increase in the depth of respiration, increase in heart rate, a slight rise in blood pressure, and excessive sedation.

It is not known whether this drug is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when papaverine hydrochloride is administered to a nursing woman.

For more Drug Warnings (Complete) data for PAPAVERINE (15 total), please visit the HSDB record page.

Biological Half Life

Papaverine /hydrochloride/ has an elimination half-life of 0.5-2 hours..

Use Classification

Methods of Manufacturing

Papaverine was synthesized via the Bischler-Napieralski reaction as follows: the Schotten-Baumann reaction between the phenethylamine and the acyl chloride gave the amide. Cyclization with phosphorous pentoxide afforded the 3,4-dihydroisoquinoline. Mild dehydrogenation of /3,4-dihydroisoquinoline/ gave papaverine.

Analytic Laboratory Methods

Analyte: Papaverine; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 220 nm

Analyte: Papaverine; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 210 nm

For more Analytic Laboratory Methods (Complete) data for PAPAVERINE (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: Papaverine; matrix: blood, urine; procedure: high performance liquid chromatography with ultraviolet detection at 251.1 nm

Analyte: Papaverine; matrix: urine, blood; procedure: high performance liquid chromatography with ultraviolet detection at 239 nm

Analyte: Papaverine; matrix: blood, urine; procedure: high performance liquid chromatography with ultraviolet detection at 239 nm; limit of detection at 25 ng/mL

For more Clinical Laboratory Methods (Complete) data for PAPAVERINE (8 total), please visit the HSDB record page.

Storage Conditions

Papaverine hydrochloride injection should be stored at room temperature and protected from temperatures of 40 °C or higher and from freezing. It should not be refrigerated because of a reduction in solubility with possible precipitation. The solution should be clear and colorless to pale yellow.

OPTIMAL PH FOR STORAGE OF PAPAVERINE SOLN: 2.0-2.8. /papaverine/

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

...The effect of papaverine ... was investigated on the naloxone-precipitated withdrawal contracture of the acute morphine-dependent guinea-pig ileum in vitro. Furthermore, the effect of papaverine was also considered on DAGO (highly selective mu -agonist) and U50-488H (highly selective k-agonist) withdrawal to test whether the possible interaction of papaverine on opioid withdrawal involves mu - and/or k-opioid receptors. Following a 4 min in vitro exposure to opioid agonist, the guinea-pig isolated ileum exhibited a strong contracture after the addition of naloxone. Papaverine treatment (1 x 10(-7) - 5 x 10(-7) - 1 x 10(-6) M) before or after the opioid agonists was able of both preventing and reversing the naloxone-induced contracture after exposure to mu (morphine and DAGO) or k (U50-488H) opiate agonists in a concentration-dependent fashion. Both acetylcholine response and electrical stimulation were not affected by papaverine treatment whereas the final opiate withdrawal was still reduced. The results ... indicate that papaverine was able to influence the opiate withdrawal in vitro and papaverine was able to exert its effect both at mu and k opioid agonists.

/Investigators sought/ to determine the influences of papaverine and buffered papaverine on passage of dexamethasone administered intratympanically to the inner ear. Twenty-seven Vienna white rabbits were divided into five groups: eight received intratympanic dexamethasone (4 mg/mL) (group 1), seven received intratympanic papaverine (10 mg/mL) + dexamethasone (2 mg/mL) (group 2), six received buffered (with sodium bicarbonate 8.4%) intratympanic papaverine (7.5 mg/mL) + dexamethasone (1.5 mg/mL) (group 3), three had basal cortisol levels in venous blood and perilymph measured (group 4), and three received intravenous papaverine + dexamethasone (group 5). At 1 hr after the administration of the drugs, dexamethasone levels in ipsilateral and contralateral perilymph and venous blood were measured by radioimmunoassay. Animals in group 3 demonstrated the highest levels of ipsilateral perilymph dexamethasone. Ipsilateral perilymph levels were significantly higher in groups 1 and 3 than they were in the other groups (p<0.05). Although the perilymph levels observed in animals in group 2 were slightly higher than those in group 4, no significant difference existed (p = 0.160). /It was concluded/ that when papaverine is intratympanically administered together with dexamethasone after buffering, passage of dexamethasone to the inner ear is increased.

.../Investigators studied/ the combined effect of various cAMP reagents on LNCaP human prostate carcinoma cells. Papaverine and prostaglandin E2 (PGE2), combined synergistically induced morphological changes. Electron microscope study suggested that cells treated with both reagents become like neuroendocrine cells. The effect of both reagents on proliferation and malignancy of LNCaP cells /was then investigated/. The malignancy of cells was analyzed by soft agar colony-forming assay and an in vitro invasion assay. Proliferation and malignancy of LNCaP cells treated with both reagents were significantly decreased in comparison to the proliferation and malignancy of untreated cells. Furthermore, the expression of oncogenes such as c-myc and Bcl-2 was suppressed in differentiated LNCaP cells. These results suggest that papaverine combined with PGE2 can synergistically induce neuronal differentiation as well as decrease the malignancy of human prostatic cancer LNCaP cells.

For more Interactions (Complete) data for PAPAVERINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Ocular Distribution of Papaverine Using Non-aqueous Vehicles

Priyanka Agarwal, Sairam Behera, Ilva Dana RupenthalPMID: 34031787 DOI: 10.1208/s12249-021-02050-6

Abstract

Papaverine, a poorly soluble opium alkaloid, has recently been shown to reduce retinal inflammation due to which it may have therapeutic application in the management of Leber's hereditary optic neuropathy. In this study, papaverine eyedrops based on medium chain triglycerides were prepared and the effect of diethyl glycol monoethyl ether (DGME) on their ocular distribution was evaluated using an ex vivo porcine eye model. The route of drug penetration was also studied by orienting the eye to expose either only the cornea or the sclera to the formulation. Furthermore, in vivo studies were performed to confirm ocular tolerability and evaluate ocular drug distribution. Our results showed increased papaverine concentrations in the cornea and sclera in the presence of DGME but with a slight reduction in the retina-choroid (RC) drug concentration when administered via the corneal route, suggesting that DGME enhances drug accumulation in the anterior ocular tissues but with little effect on posterior drug delivery. In vivo, the papaverine eyedrop with DGME showed good ocular tolerability with the highest drug concentration being observed in the cornea (1.53 ± 0.28 μg/g of tissue), followed by the conjunctiva (0.74 ± 0.18 μg/g) and sclera (0.25 ± 0.06 μg/g), respectively. However, no drug was detected in the RC, vitreous humor or plasma. Overall, this study highlighted that DGME influences ocular distribution and accumulation of papaverine. Moreover, results suggest that for hydrophobic drugs dissolved in hydrophobic non-aqueous vehicles, transcorneal penetration via the transuveal pathway may be the predominant route for drug penetration to posterior ocular tissues. Graphical abstract.In the Internal thoracic artery, more diameter does not always mean more flow

Yoandy López de la CruzPMID: 33938857 DOI: 10.4103/aca.ACA_118_20

Abstract

Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-

Emre Saglam, Selim Zırh, Canan Cakir Aktas, Sevda Fatma Muftuoglu, Burcak BilginerPMID: 33476858 DOI: 10.1016/j.jneuroim.2021.577476

Abstract

The receptor for advanced glycation end products (RAGE)- Nuclear Factor kappa B (NF-κB) signal pathway may represent a new target for the treatment of traumatic brain injury (TBI). The aim of the study is to investigate effects of papaverine on secondary signaling mechanisms through this pathway in mice TBI model.Immunohistochemically, while the number of RAGE and NF- κB positive cells, apoptotic cells increased, the number of NeuN positive cells reduced in TBI.Papaverine reduced the number of RAGE positive cells on glia and the number of NF- κB positive cells on both neuron and glia. At the same time, it decreased the number of microglia labeled with P2RY12 increased due to TBI. It also increased the NeuN positive cells and mitigated the brain edema. Results of this study showed that papaverine reduced TBI- induced neuroinflammation and apoptosis, also provided neuroprotection via the RAGE- NF-κB signal path, which is one of the possible mechanisms in TBI.In reply

Roshith Chandran, Rupa Sreedhar, Shrinivas Gadhinglajkar, Prashat Kumar Dash, Jayakumar Karunakaran, Vivek PillaiPMID: 33938858 DOI: 10.4103/aca.ACA_171_20

Abstract

Biotransformation of papaverine and in silico docking studies of the metabolites on human phosphodiesterase 10a

Duaa Eliwa, Mohamed A Albadry, Abdel-Rahim S Ibrahim, Amal Kabbash, Kumudini Meepagala, Ikhlas A Khan, Mona El-Aasr, Samir A RossPMID: 33360527 DOI: 10.1016/j.phytochem.2020.112598

Abstract

The metabolism of papaverine, the opium benzylisoquinoline alkaloid, with Aspergillus niger NRRL 322, Beauveria bassiana NRRL 22864, Cunninghamella echinulate ATCC 18968 and Cunninghamella echinulate ATCC 1382 has resulted in O-demethylation, O-methylglucosylation and N-oxidation products. Two new metabolites (4″-O-methyl-β-D-glucopyranosyl) 4'-demethyl papaverine and (4″-O-methyl-β-D-glucopyranosyl) 6-demethyl papaverine, (Metabolites 5 and 6) together with 4'-O-demethylated papaverine (Metabolite 1), 3'-O-demethylated papaverine (Metabolite 2), 6-O-demethylated papaverine (Metabolite 3) and papaverine N-oxide (Metabolite 4) were isolated. The structure elucidation of the metabolites was based primarily on 1D, 2D-NMR analyses and HRMS. These metabolism results were consistent with the previous plant cell transformation studies on papaverine and isopapaverine and the microbial metabolism of papaveraldine. In silico docking studies of the metabolites using crystals of human phosphodiesterase 10a (hPDE10a) revealed that compounds 4, 1, 6, 3, and 5 possess better docking scores and binding poses with favorable interactions than the native ligand papaverine.Attenuation of neurobehavioural abnormalities by papaverine in prenatal valproic acid rat model of ASD

Kanishk Luhach, Giriraj T Kulkarni, Vijay P Singh, Bhupesh SharmaPMID: 33127361 DOI: 10.1016/j.ejphar.2020.173663

Abstract

Autism spectrum disorder (ASD) is a neurodevelopmental disorder with complex aetiology and phenotypes. Phosphodiesterase-10A (PDE10A) inhibition has shown to provide benefits in various brain conditions. We investigated the role of a PDE10A inhibitor, papaverine on core phenotypes in prenatal-valproic acid (Pre-VPA) model of ASD. In order to identify probable mechanisms involved, the effects on several protein markers of neuronal function such as, neurogenesis-DCX, neuronal survival-BDNF, synaptic transmission-synapsin-IIa, neuronal transcription factor-pCREB, neuronal inflammation (IL-6, IL-10 and TNF-α) and neuronal oxidative stress (TBARS and GSH) were studied in frontal cortex, cerebellum, hippocampus and striatum. Pre-VPA induced impairments in social behaviour, presence of repetitive behaviour, hyper-locomotion, anxiety, and diminished nociception were studied in male Albino Wistar rats. Administration of papaverine to Pre-VPA animals resulted in improvements of social behaviour, corrected repetitive behaviour, anxiety, locomotor, and nociceptive changes. Also, papaverine resulted in a significant increase in the levels of BDNF, synapsin-IIa, DCX, pCREB, IL-10 and GSH along with significant decrease in TNF-α, IL-6 and TBARS in different brain areas of Pre-VPA group. Finally, high association between behavioural parameters and biochemical parameters was observed upon Pearson's correlation analysis. Papaverine, administration rectified core behavioural phenotype of ASD, possibly by altering protein markers associated with neuronal survival, neurogenesis, neuronal transcription factor, neuronal transmission, neuronal inflammation, and neuronal oxidative stress. Implicating PDE10A as a possible target for furthering our understanding of ASD phenotypes.Functional Properties of Polyurethane Ureteral Stents with PLGA and Papaverine Hydrochloride Coating

Magdalena Antonowicz, Janusz Szewczenko, Joanna Jaworska, Katarzyna Jelonek, Kamil Joszko, Bożena Gzik-Zroska, Paweł M Nuckowski, Piotr Bryniarski, Zbigniew Paszenda, Damian S Nakonieczny, Karla Čech Barabaszová, Janusz KasperczykPMID: 34299324 DOI: 10.3390/ijms22147705

Abstract

Despite the obvious benefits of using ureteral stents to drain the ureters, there is also a risk of complications from 80-90%. The presence of a foreign body in the human body causes disturbances in its proper functioning. It can lead to biofilm formation on the stent surface, which may favor the development of urinary tract infections or the formation of encrustation, as well as stent fragmentation, complicating its subsequent removal. In this work, the effect of the polymeric coating containing the active substance-papaverine hydrochloride on the functional properties of ureteral stents significant for clinical practice were assessed. Methods: The most commonly clinically used polyurethane ureteral Double-J stent was selected for the study. Using the dip-coating method, the surface of the stent was coated with a poly(D,L-lactide-glycolide) (PLGA) coating containing the papaverine hydrochloride (PAP). In particular, strength properties, retention strength of the stent ends, dynamic frictional force, and the fluoroscopic visibility of the stent during X-ray imaging were determined. Results: The analysis of the test results indicates the usefulness of a biodegradable polymer coating containing the active substance for the modification of the surface of polyurethane ureteral stents. The stents coated with PLGA+PAP coating compared to polyurethane stents are characterized by more favorable strength properties, the smaller value of the dynamic frictional force, without reducing the fluoroscopic visibility.Novel Papaverine Metal Complexes with Potential Anticancer Activities

Ahmed Gaber, Walaa F Alsanie, Deo Nandan Kumar, Moamen S Refat, Essa M SaiedPMID: 33233775 DOI: 10.3390/molecules25225447

Abstract

Cancer is one of the leading causes of death worldwide. Although several potential therapeutic agents have been developed to efficiently treat cancer, some side effects can occur simultaneously. Papaverine, a non-narcotic opium alkaloid, is a potential anticancer drug that showed selective antitumor activity in various tumor cells. Recent studies have demonstrated that metal complexes improve the biological activity of the parent bioactive ligands. Based on those facts, herein we describe the synthesis of novel papaverine-vanadium(III), ruthenium(III) and gold(III) metal complexes aiming at enhancing the biological activity of papaverine drug. The structures of the synthesized complexes were characterized by various spectroscopic methods (IR, UV-Vis, NMR, TGA, XRD, SEM). The anticancer activity of synthesized metal complexes was evaluated in vitro against two types of cancer cell lines: human breast cancer MCF-7 cells and hepatocellular carcinoma HepG-2 cells. The results revealed that papaverine-Au(III) complex, among the synthesized complexes, possess potential antimicrobial and anticancer activities. Interestingly, the anticancer activity of papaverine-Au(III) complex against the examined cancer cell lines was higher than that of the papaverine alone, which indicates that Au-metal complexation improved the anticancer activity of the parent drug. Additionally, the Au complex showed anticancer activity against the breast cancer MCF-7 cells better than that of cisplatin. The biocompatibility experiments showed that Au complex is less toxic than the papaverine drug alone with IC≈ 111 µg/mL. These results indicate that papaverine-Au(III) complex is a promising anticancer complex-drug which would make it a suitable candidate for further in vivo investigations.